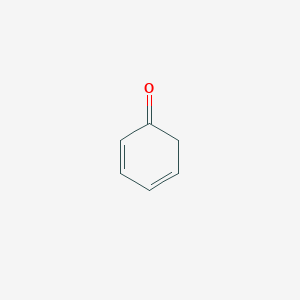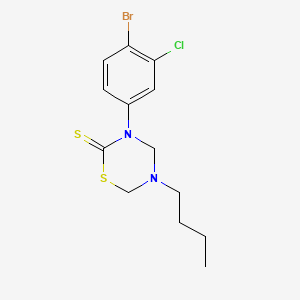
Hexacosylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexacosylbenzene is an organic compound with the molecular formula C₃₂H₅₈ It is a member of the alkylbenzenes, characterized by a long alkyl chain attached to a benzene ring
Preparation Methods
Hexacosylbenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with a long-chain alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another method involves the reaction of a Grignard reagent (an organomagnesium compound) with benzene, followed by a subsequent reaction with a long-chain alkyl halide.
Industrial production of this compound often involves continuous processes to ensure high yield and purity. These methods are optimized for large-scale production, focusing on efficiency and cost-effectiveness .
Chemical Reactions Analysis
Scientific Research Applications
Hexacosylbenzene has several applications in scientific research:
Organic Electronics: Due to its unique structure, this compound derivatives are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Surfactants: this compound derivatives, such as hexadecylbenzene sulfonate, are used as surfactants in enhanced oil recovery processes.
Mechanism of Action
The mechanism of action of hexacosylbenzene primarily involves its interaction with other molecules through its benzene ring and long alkyl chain. The benzene ring can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These interactions are crucial in applications such as surfactants and organic electronics, where the compound’s ability to reduce surface tension and enhance charge transport is utilized .
Comparison with Similar Compounds
Hexacosylbenzene can be compared with other long-chain alkylbenzenes, such as:
Hexadecylbenzene: Similar in structure but with a shorter alkyl chain (16 carbons).
Octacosylbenzene: With a longer alkyl chain (28 carbons), this compound may exhibit different solubility and melting point characteristics compared to this compound.
This compound’s uniqueness lies in its balance between chain length and functional properties, making it suitable for a wide range of applications.
Properties
CAS No. |
13024-80-1 |
|---|---|
Molecular Formula |
C32H58 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
hexacosylbenzene |
InChI |
InChI=1S/C32H58/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29-32-30-27-25-28-31-32/h25,27-28,30-31H,2-24,26,29H2,1H3 |
InChI Key |
IKTAPDJXVHLCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)

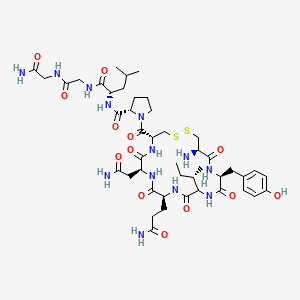

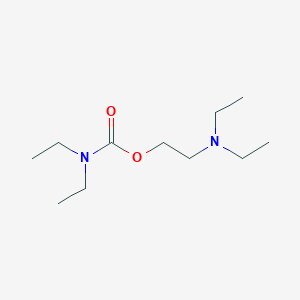

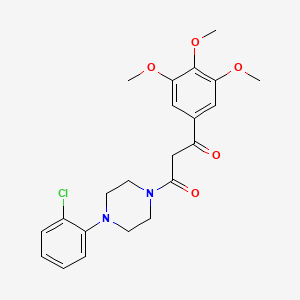
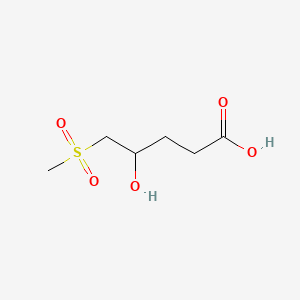
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
